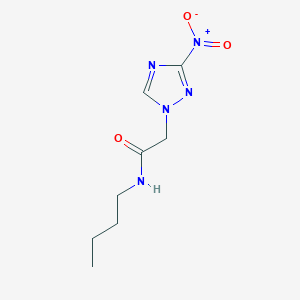![molecular formula C16H18N2O4 B14153125 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione CAS No. 879470-15-2](/img/structure/B14153125.png)
5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy, ethoxyphenyl, and prop-2-enyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with malononitrile to form an intermediate, followed by cyclization with urea under basic conditions to yield the desired pyrimidine derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring using sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, ammonium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while reduction of the pyrimidine ring can produce a dihydropyrimidine derivative.
Scientific Research Applications
5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Ethoxyphenyl)methyl]-5-hydroxy-1-prop-2-enylpyrimidine-2,4-dione
- 5-[(4-Methoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione
- 4-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione
Uniqueness
5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
879470-15-2 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-18-15(20)13(14(19)17-16(18)21)10-11-5-7-12(8-6-11)22-4-2/h3,5-8,20H,1,4,9-10H2,2H3,(H,17,19,21) |
InChI Key |
WXNIAPIICXJILN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N(C(=O)NC2=O)CC=C)O |
solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

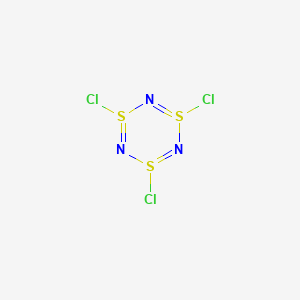
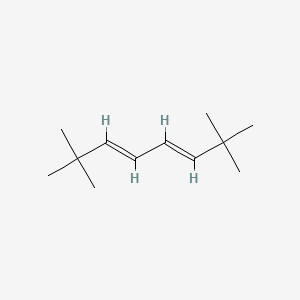
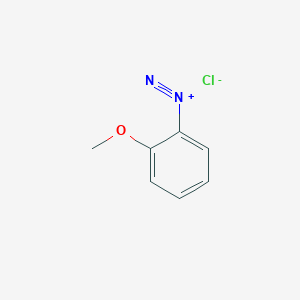
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)

![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
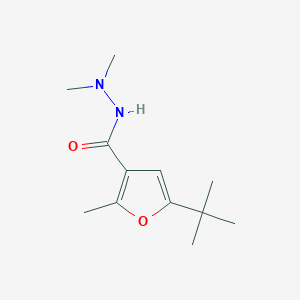
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
![{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B14153087.png)
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
